molecular formula C23H17N5O B11986294 N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide

Katalognummer: B11986294
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: RNQYZNANJIXKMX-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene moiety linked to a benzotriazole unit through an acetohydrazide bridge, making it an interesting subject for research in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide typically involves the condensation of 9-anthraldehyde with 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the benzotriazole unit can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular processes and have implications for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide apart from similar compounds is its unique combination of the anthracene and benzotriazole moieties. This combination provides distinct optical and electronic properties, making it particularly useful in material science and as a fluorescent probe in biological studies .

Eigenschaften

Molekularformel

C23H17N5O

Molekulargewicht

379.4 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzotriazol-1-yl)acetamide

InChI

InChI=1S/C23H17N5O/c29-23(15-28-22-12-6-5-11-21(22)25-27-28)26-24-14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-14H,15H2,(H,26,29)/b24-14+

InChI-Schlüssel

RNQYZNANJIXKMX-ZVHZXABRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CN4C5=CC=CC=C5N=N4

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CN4C5=CC=CC=C5N=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.